molecular formula C13H13F3O5 B12759533 3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid CAS No. 142689-12-1

3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid

Katalognummer: B12759533
CAS-Nummer: 142689-12-1
Molekulargewicht: 306.23 g/mol
InChI-Schlüssel: MUKRQAAIHBJBEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid involves multiple steps, including the formation of the benzopyran ring and the introduction of functional groups such as hydroxyl, methyl, and trifluoromethyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,4-Dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-1H-2-benzopyran-7-carboxylic acid include other benzopyrans with different functional groups and substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Eigenschaften

CAS-Nummer

142689-12-1

Molekularformel

C13H13F3O5

Molekulargewicht

306.23 g/mol

IUPAC-Name

6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid

InChI

InChI=1S/C13H13F3O5/c1-4-7-6(11(18)8(10(4)17)12(19)20)3-21-5(2)9(7)13(14,15)16/h5,9,17-18H,3H2,1-2H3,(H,19,20)

InChI-Schlüssel

MUKRQAAIHBJBEK-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2=C(C(=C(C(=C2CO1)O)C(=O)O)O)C)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.